Bienvenue dans la boutique en ligne BenchChem!

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Lipophilicity LogP Medicinal Chemistry

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1255097-94-9) is a tri-halogenated imidazopyrazine building block featuring two bromine atoms (C6, C8) and one chlorine atom (C3). This unique halogenation pattern provides three distinct electrophilic handles, enabling sequential, regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) inaccessible to simpler mono- or di-halogenated analogs. The differentiated reactivity of aryl bromides versus aryl chlorides supports orthogonal functionalization strategies—bromo groups are sequentially coupled while the chloro handle is reserved for late-stage nucleophilic aromatic substitution or transition-metal-free bioconjugation. With a calculated LogP of 2.9077 and an unchanged PSA of 30.19 Ų relative to simpler analogs, this building block is ideally suited for constructing densely functionalized, lipophilic imidazopyrazine libraries in kinase inhibitor discovery programs. Procure this high-purity compound for automated, high-throughput library synthesis platforms in your medicinal chemistry or CRO workflow.

Molecular Formula C6H2Br2ClN3
Molecular Weight 311.36 g/mol
CAS No. 1255097-94-9
Cat. No. B1448293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine
CAS1255097-94-9
Molecular FormulaC6H2Br2ClN3
Molecular Weight311.36 g/mol
Structural Identifiers
SMILESC1=C(N2C=C(N=C(C2=N1)Br)Br)Cl
InChIInChI=1S/C6H2Br2ClN3/c7-3-2-12-4(9)1-10-6(12)5(8)11-3/h1-2H
InChIKeyKKCWGKVPPONVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1255097-94-9) – Multi-Halogenated Imidazopyrazine Building Block for Regioselective Functionalization


6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS: 1255097-94-9) is a heterocyclic compound with the molecular formula C₆H₂Br₂ClN₃ and a molecular weight of 311.36 g/mol . Its structure features a fused imidazo[1,2-a]pyrazine core bearing bromine atoms at the 6- and 8-positions and a chlorine atom at the 3-position, creating three electrophilic handles for sequential cross-coupling or nucleophilic aromatic substitution . This halogenation pattern distinguishes it from simpler mono- or di-halogenated imidazopyrazine analogs and provides a versatile platform for generating diverse, polysubstituted derivatives in medicinal chemistry and chemical biology campaigns [1].

Why 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine Cannot Be Replaced by Common Imidazopyrazine Analogs


Substituting 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine with a closely related imidazopyrazine—such as the 6,8-dibromo analog lacking the 3-chloro group (CAS 63744-22-9) or the 3-chloro analog without 6,8-bromination (CAS 1429665-39-3)—fundamentally alters the physicochemical property profile, available reactive handles, and downstream derivatization outcomes. Measurable differences in calculated LogP, polar surface area, and halogen count directly impact both in silico property predictions and the number of sequential functionalization steps possible [1]. The presence of three distinct halogen substituents (two bromo, one chloro) enables regioselective, sequential cross-coupling strategies that are inaccessible with simpler analogs, making this compound uniquely suited for constructing densely functionalized, biologically active imidazopyrazine libraries .

Quantitative Differentiation of 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine vs. Closest Analogs


Increased Lipophilicity (LogP) Relative to Non-Brominated and Partially Brominated Analogs

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine exhibits a calculated LogP of 2.9077, which is higher than the LogP of 2.2543 for 6,8-dibromoimidazo[1,2-a]pyrazine (lacking the 3-chloro substituent) and is expected to be significantly greater than the LogP of 3-chloroimidazo[1,2-a]pyrazine (lacking both bromo groups) [1]. This elevated lipophilicity, driven by the presence of three halogen atoms (two Br, one Cl), can enhance membrane permeability and binding to hydrophobic protein pockets in drug discovery campaigns [2].

Lipophilicity LogP Medicinal Chemistry ADME Prediction

Identical Polar Surface Area (PSA) Despite Higher Halogenation and Molecular Weight

Both 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine and its 6,8-dibromo analog (lacking the 3-chloro group) share an identical topological polar surface area (PSA) of 30.19 Ų [1][2]. The additional chlorine atom increases molecular weight from 276.92 g/mol to 311.36 g/mol and raises LogP by +0.65 units, yet PSA remains unchanged. This profile—increased lipophilicity without a corresponding increase in polar surface area—is desirable for crossing biological barriers while maintaining favorable drug-likeness metrics (e.g., Veber rules) [3].

Polar Surface Area PSA Drug-likeness Bioavailability

Three Distinct Halogen Handles Enable Sequential, Regioselective Derivatization vs. Two-Halogen Analogs

6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine contains three electrophilic halogen substituents (bromine at C6 and C8; chlorine at C3), whereas the closest commercial analog, 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9), offers only two (both bromine) . This third halogen handle permits an additional round of cross-coupling or nucleophilic aromatic substitution, enabling the synthesis of 3,6,8-trisubstituted imidazopyrazines in a single, sequential workflow without de novo scaffold synthesis [1]. The differential reactivity of aryl bromides vs. aryl chlorides under palladium catalysis further allows for orthogonal functionalization strategies .

Cross-Coupling Sequential Functionalization Building Blocks Library Synthesis

Higher Reported Purity Specification (98+%) Relative to Common Commercial Grade (95%) of Closest Analog

Commercial sources for 6,8-dibromo-3-chloroimidazo[1,2-a]pyrazine report purity specifications of 98+% (e.g., Leyan, MolCore) , whereas the most widely available grade of its closest analog, 6,8-dibromoimidazo[1,2-a]pyrazine (CAS 63744-22-9), is typically listed at 95% purity . This 3-5% absolute difference in purity can significantly impact the reproducibility of sensitive catalytic reactions, particularly those requiring low catalyst loadings or those prone to deactivation by halogenated impurities.

Purity Quality Control Reproducibility Procurement

Key Research and Industrial Applications for 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine (CAS 1255097-94-9)


Medicinal Chemistry: Synthesis of 3,6,8-Trisubstituted Imidazopyrazine Kinase Inhibitor Libraries

The presence of three distinct halogen substituents (two Br, one Cl) enables sequential, regioselective cross-coupling reactions to generate diverse 3,6,8-trisubstituted imidazopyrazine scaffolds. This is directly applicable to kinase inhibitor discovery programs, where the imidazo[1,2-a]pyrazine core serves as an adenosine isostere. The higher LogP (2.9077) and unchanged PSA (30.19 Ų) relative to simpler analogs support the design of inhibitors with improved membrane permeability and target engagement [1].

Chemical Biology: Orthogonal Functionalization for Covalent Probe Development

The differential reactivity of aryl bromides versus aryl chlorides under palladium catalysis permits orthogonal functionalization: bromo groups at C6 and C8 can be sequentially coupled under Suzuki-Miyaura conditions, while the chloro group at C3 can be preserved for late-stage nucleophilic aromatic substitution or transition-metal-free bioconjugation. This enables the synthesis of covalent chemical probes and affinity reagents with precisely controlled substitution patterns .

High-Throughput Synthesis: Automated Library Production Using Sequential Cross-Coupling

The three halogen handles support automated, high-throughput library synthesis platforms where sequential cross-coupling steps are programmed into liquid-handling robotics. The availability of 98+% purity material reduces the risk of catalyst poisoning and improves the reproducibility of automated reactions, making this building block particularly valuable for industrial medicinal chemistry groups and contract research organizations (CROs) engaged in parallel library synthesis [1].

In Silico Drug Design: Building Block Selection for ADME Property Optimization

The compound's well-characterized physicochemical profile—LogP = 2.9077, PSA = 30.19 Ų, MW = 311.36—provides a predictable starting point for in silico property-guided library design. When compared to less lipophilic analogs (LogP ~2.25), this building block can be strategically selected to increase the overall lipophilicity of a compound series without inflating PSA, a desirable combination for improving predicted oral bioavailability and CNS penetration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.